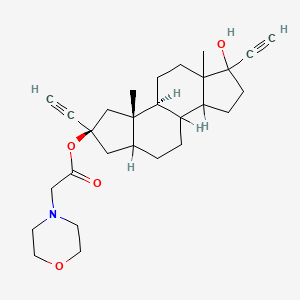
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) is a synthetic compound with a complex molecular structure. It belongs to the class of norpregnane derivatives and is characterized by the presence of ethynyl and morpholineacetate groups. The molecular formula of this compound is C28H39NO4, and it has a molecular weight of 453.61 g/mol .
Métodos De Preparación
The synthesis of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) involves multiple steps, starting from basic steroidal precursors. The key steps include:
Formation of the Norpregnane Core: This involves the cyclization of steroidal precursors to form the norpregnane core structure.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a reaction with an acetylene derivative under basic conditions.
Attachment of the Morpholineacetate Group: This step involves the esterification of the norpregnane core with morpholineacetic acid under acidic conditions.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-oxo derivatives, while reduction can yield 2-ethyl derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in hormone-related disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) involves its interaction with specific molecular targets in the body. The compound binds to steroid hormone receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) can be compared with other norpregnane derivatives such as:
Ethynodiol Diacetate: Similar in structure but lacks the morpholineacetate group.
Norethisterone: Another norpregnane derivative with different functional groups.
Levonorgestrel: A widely used synthetic progestogen with a similar core structure but different substituents.
The uniqueness of 2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(4-morpholineacetate) lies in its specific combination of ethynyl and morpholineacetate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
142546-49-4 |
|---|---|
Fórmula molecular |
C28H39NO4 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
[(2R,3aS,3bS)-2,6-diethynyl-6-hydroxy-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-2-yl] 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C28H39NO4/c1-5-27(33-24(30)18-29-13-15-32-16-14-29)17-20-7-8-21-22(25(20,3)19-27)9-11-26(4)23(21)10-12-28(26,31)6-2/h1-2,20-23,31H,7-19H2,3-4H3/t20?,21?,22-,23?,25-,26?,27+,28?/m0/s1 |
Clave InChI |
UCWYEAYOUHGHBZ-CZHMCQKUSA-N |
SMILES isomérico |
C[C@]12C[C@](CC1CCC3[C@@H]2CCC4(C3CCC4(C#C)O)C)(C#C)OC(=O)CN5CCOCC5 |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)OC(=O)CN5CCOCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















